Tert-butyldimethylsilyl trifluoromethanesulfonate
Overview
Description
Tert-butyldimethylsilyl trifluoromethanesulfonate is a silylating agent used in organic synthesis. It is known for its ability to form derivatives of various functional groups such as alcohols, phenols, carboxylic acids, thiols, and amines. These derivatives are often more stable towards hydrolysis and are suitable for analytical techniques like gas chromatography with electron-capture detection .
Synthesis Analysis
The synthesis of tert-butyldimethylsilyl trifluoromethanesulfonate-related compounds has been explored in several studies. For instance, tert-butylpentafluorophenylmethylchlorosilane has been synthesized as a new silylating reagent, which forms hydrolytically stable derivatives . Additionally, N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine has been developed for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids, highlighting the demand for synthetic methods that incorporate trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated, such as in the case of 1,3-bis[tert-butyl(di-tert-butylfluorosilyl)amino]trisulfane, which exhibits a helical structure as determined by X-ray analysis . This structural information is crucial for understanding the reactivity and properties of these silylated compounds.
Chemical Reactions Analysis
Tert-butyldimethylsilyl trifluoromethanesulfonate and its analogs participate in various chemical reactions. Di-tert-butylsilyl-bis-(trifluoromethanesulfonate) shows excellent silylation properties due to its high electrophilicity, leading to the formation of new functional di-tert-butylsilanes or heterocycles . Furthermore, the trifluoromethanesulfonimide-catalyzed (2 + 2)-cycloaddition of silyl enol ethers with α,β-unsaturated esters has been reported, demonstrating the versatility of silyl triflates in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl trifluoromethanesulfonate derivatives are influenced by their stability and reactivity. For example, the tert-butylpentafluorophenylmethylchlorosilane derivatives are significantly more stable towards hydrolysis compared to other silyl derivatives, which is advantageous for their use in various chromatographic techniques . The catalytic asymmetric oxidation of tert-butyl disulfide has also been described, leading to the synthesis of chiral tert-butanesulfinyl compounds, which are chemically and optically stable .
Safety And Hazards
properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLIXJBWWFGEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220034 | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyldimethylsilyl trifluoromethanesulfonate | |
CAS RN |
69739-34-0 | |
Record name | (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69739-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyldimethylsilyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyldimethylsilyl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE45S257MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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